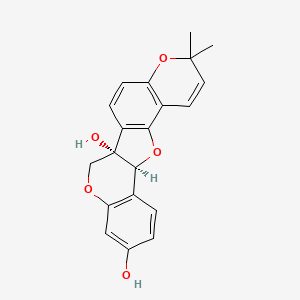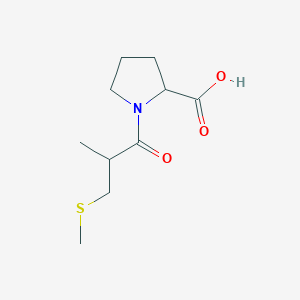
L-Proline, 1-(2-methyl-3-(methylthio)-1-oxopropyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid is a N-acyl-amino acid.
科学的研究の応用
Plant Stress Resistance and Proline Role
Proline accumulation in plants is a well-documented response to abiotic stress conditions such as drought, salinity, and extreme temperatures. This amino acid plays crucial roles in osmotic adjustment, maintaining enzyme and membrane integrity, and protecting plants against stress-induced damages. Research suggests that exogenous application of proline can significantly enhance plant growth and yield under stressful conditions, highlighting its potential in agricultural biotechnology for developing stress-resistant crop varieties (Ashraf & Foolad, 2007).
Proline in Neurological and Metabolic Functions
Proline has been identified to play essential roles in the brain's metabolic functions and in mitigating neurological disorders. Elevated levels of proline are associated with neuroprotective effects, suggesting its involvement in counteracting neurological damages and improving cognitive functions. This makes proline and its derivatives promising candidates for developing therapies aimed at neurological conditions like Alzheimer's and Parkinson's disease (Wyse & Netto, 2011).
Proline-containing Peptides in Biological Processes
Proline-rich peptides, such as those derived from collagen degradation, exhibit significant biological activity, influencing processes like inflammation, wound healing, and even neuroprotection. The versatility of proline-containing peptides opens avenues for therapeutic applications in treating inflammatory diseases, enhancing wound recovery, and possibly offering neuroprotective benefits (Misiura & Miltyk, 2019).
Proline and Environmental Stress Adaptation in Plants
The synthesis and metabolism of proline are intricately linked to plant defense mechanisms against environmental stresses and pathogens. Research indicates that proline metabolism is closely regulated during pathogen infection and abiotic stress, playing a significant role in plant defense through mechanisms involving reactive oxygen species (ROS) and programmed cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Proline in Collagen Metabolism and Tissue Repair
Proline is a fundamental component of collagen, and its availability directly influences collagen biosynthesis. The metabolism of proline, particularly its synthesis and degradation, plays a critical role in maintaining collagen homeostasis, which is pivotal for tissue repair and the overall integrity of the extracellular matrix. This highlights the importance of proline in dermatology and regenerative medicine (Karna et al., 2019).
特性
分子式 |
C10H17NO3S |
|---|---|
分子量 |
231.31 g/mol |
IUPAC名 |
1-(2-methyl-3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3S/c1-7(6-15-2)9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChIキー |
QIAJJGXZCRBHQT-UHFFFAOYSA-N |
SMILES |
CC(CSC)C(=O)N1CCCC1C(=O)O |
正規SMILES |
CC(CSC)C(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



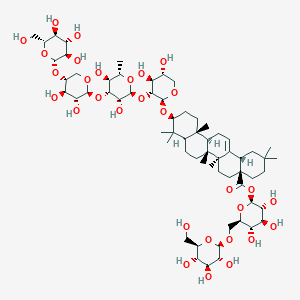
![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)


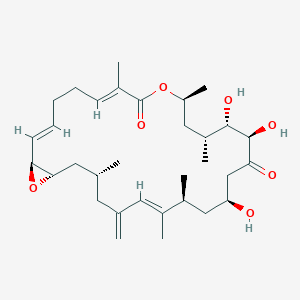

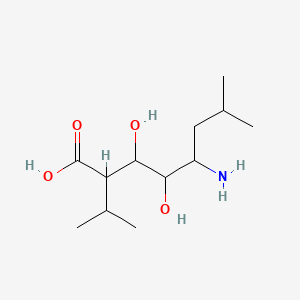
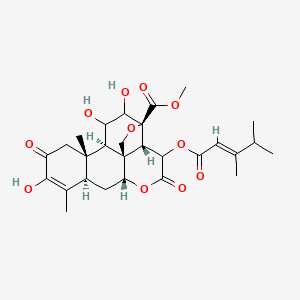

![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)
![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)
